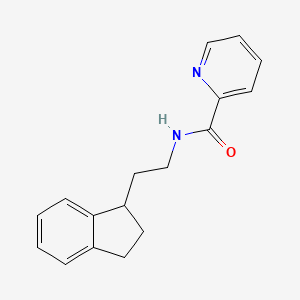

1-(beta-N-2-Pyridylcarbonylaminoethyl)indane

Description

Properties

CAS No. |

78239-32-4 |

|---|---|

Molecular Formula |

C17H18N2O |

Molecular Weight |

266.34 g/mol |

IUPAC Name |

N-[2-(2,3-dihydro-1H-inden-1-yl)ethyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C17H18N2O/c20-17(16-7-3-4-11-18-16)19-12-10-14-9-8-13-5-1-2-6-15(13)14/h1-7,11,14H,8-10,12H2,(H,19,20) |

InChI Key |

ONFRBRFOQADVEM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C1CCNC(=O)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Multi-Component Reaction Strategy Using 1,3-Indanedione Derivatives

One of the most relevant approaches to synthesize indane-based compounds involves the use of 1,3-indanedione as a key precursor. This compound acts as a cyclic 1,3-dicarbonyl scaffold facilitating the formation of polycyclic indanone derivatives. The methodology typically employs multi-component reactions under acid catalysis to generate complex spiro and fused heterocyclic systems incorporating indane units.

-

- 1,1-bis(methylthio)-2-nitroethene

- Various diamines (including ethylenediamine and cysteamine hydrochloride)

- 1,3-indanedione (two equivalents)

- Malononitrile as a promoter

- p-Toluenesulfonic acid (p-TSA) as a Brønsted-Lowry acid catalyst

- Ethanol as solvent

-

- Reflux in ethanol

- Acid catalysis with p-TSA (20 mol%)

- Reaction times vary from several hours to over 24 hours depending on substrates

-

- Initial protonation of 1,3-indanedione facilitates Knoevenagel condensation with malononitrile forming an active intermediate.

- Aldol-type self-condensation of 1,3-indanedione leads to bindone formation, an electron-accepting dimer.

- Formation of heterocyclic ketene aminal intermediates from diamines and 1,1-bis(methylthio)-2-nitroethene.

- Subsequent Michael addition, imine-enamine tautomerization, and intramolecular cyclization yield spiro-imidazo-indeno pyridine derivatives.

-

- The reaction affords novel spiro compounds in yields ranging from 61% to 98%.

- Structural diversity is achieved by varying the diamine component.

- Products contain reactive methylene groups amenable to further functionalization.

| Entry | Diamine Used | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethylenediamine | 24 | 85 | Clean reaction, high yield |

| 2 | 1,2-Propanediamine | 26 | 78 | Moderate yield |

| 3 | Cysteamine hydrochloride | 32 | 61 | Longer reaction time |

| 4 | 1,2-Diaminocyclohexane | 28 | 70 | Good yield |

This approach is detailed in the 2022 study published in Scientific Reports and highlights the utility of 1,3-indanedione in constructing indane-containing heterocycles with beta-substituted aminoethyl linkages.

Palladium-Mediated Carbonylative Synthesis of Acyl Amidines

Another sophisticated method involves palladium-catalyzed carbonylation reactions to introduce the carbonyl group adjacent to the aminoethyl moiety, forming acyl amidines that can be further cyclized to related heterocycles.

-

- Amines (including pyridyl-substituted amines)

- Aryl or alkyl halides

- Carbon monoxide source (including radiolabeled [carbonyl-^11C]CO for tracer synthesis)

-

- Palladium catalysts under controlled atmosphere

- Use of CO gas or CO surrogates

- Solvents such as tetrahydrofuran (THF)

- Mild to moderate temperatures

-

- Enables direct formation of carbonyl-amidine linkages

- Can be adapted for labeling with radioactive carbon isotopes

- Facilitates subsequent cyclization to form heterocyclic rings incorporating the pyridylcarbonylaminoethyl motif

This method provides a route to acyl amidines that can serve as precursors to 1-(beta-N-2-pyridylcarbonylaminoethyl)indane derivatives, especially when combined with indane-based amines.

Sequential Knoevenagel Condensation and Cyclization for Indene Derivatives

Given that indane is closely related to indene structures, methodologies developed for indene derivatives are relevant. The sequential Knoevenagel condensation followed by cyclization is a powerful synthetic tool.

- Reaction of substituted benzaldehydes with malonates under basic catalysis (e.g., piperidine) and acid co-catalysis (e.g., acetic acid).

- Use of Lewis acids such as titanium tetrachloride (TiCl4) and triethylamine to promote cyclization and dehydrogenation steps.

- Formation of benzylidene malonates, cyclized indenes, and benzofulvene derivatives depending on reaction conditions.

- Mechanistic studies including DFT calculations support the formation of carbocation intermediates stabilized by aryl groups leading to indene frameworks.

| Step | Reagents/Conditions | Yield (%) | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Piperidine, AcOH, benzene, 80 °C, 1.5 h | 75 | Benzylidene malonate |

| Cyclization | TiCl4-pyridine, room temperature, 8 h | 79 | Indene derivative |

| Dehydrogenation | TiCl4-Et3N, 1 pot | 40 | Benzofulvene derivative |

This method offers a pathway to functionalized indane/indene systems suitable for further amide coupling with pyridylcarbonyl groups.

Iron-Catalyzed Reductive Coupling for Amine Formation

The formation of the aminoethyl side chain bearing the pyridylcarbonyl group can be accomplished via reductive coupling of nitroarenes with alkyl halides using iron catalysts.

- Simple iron catalysts enable coupling of nitroarenes with alkyl halides to yield aryl amines.

- This method can be employed to prepare the beta-aminoethyl fragment with pyridyl substitution.

- Conditions are mild, cost-effective, and environmentally friendly.

This approach is useful for the synthesis of the amine precursors required for subsequent carbonylation or coupling steps to assemble the target compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Multi-Component Reaction with 1,3-Indanedione | 1,1-bis(methylthio)-2-nitroethene, diamines, 1,3-indanedione, malononitrile, p-TSA, EtOH reflux | High yields, structural diversity | Long reaction times, acid sensitive |

| Palladium-Mediated Carbonylation | Pd catalyst, amines, aryl halides, CO or [^11C]CO, THF | Direct carbonylation, labeling potential | Requires Pd catalyst, CO handling |

| Knoevenagel Condensation/Cyclization | Benzaldehydes, malonates, piperidine, AcOH, TiCl4, Et3N | Versatile indene derivatives | Multi-step, sensitive to conditions |

| Iron-Catalyzed Reductive Coupling | Nitroarenes, alkyl halides, iron catalyst | Mild, cost-effective | Limited substrate scope |

Chemical Reactions Analysis

1-(beta-N-2-Pyridylcarbonylaminoethyl)indane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(beta-N-2-Pyridylcarbonylaminoethyl)indane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(beta-N-2-Pyridylcarbonylaminoethyl)indane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Functional Differences

| Compound Name | Core Structure | Functional Groups | Key Applications | Purity (%) |

|---|---|---|---|---|

| 1-(beta-N-2-Pyridylcarbonylaminoethyl)indane | Indane + pyridylcarbonylaminoethyl | Amide, pyridine, ethyl linker | Pharmaceuticals, agrochemicals | 99 |

| Indane-1-carboxamide | Indane + carboxamide | Carboxamide | Polymer additives, ligands | 95–98 |

| N-(2-Pyridylcarbonyl)ethylenediamine | Ethylenediamine + pyridylcarbonyl | Amine, pyridine, carbonyl | Catalysts, metal chelators | 90–97 |

| Indane-1-ethylamine derivatives | Indane + ethylamine | Primary amine, ethyl linker | Drug intermediates (e.g., SSRIs) | 98–99 |

Key Observations :

- Rigidity vs.

- Solubility : The pyridyl group increases polarity relative to simple indane-carboxamides, suggesting better aqueous solubility, critical for agrochemical formulations .

- Synthetic Complexity : The compound’s multi-step synthesis (implied by its high purity) contrasts with simpler indane-1-carboxamide derivatives, which are often produced via direct acylation .

Performance in Agrochemical and Pharmaceutical Contexts

- Agrochemicals: Compared to N-pyridylcarbonyl ethylenediamine derivatives, the indane moiety in 1-(beta-N-2-Pyridylcarbonylaminoethyl)indane may enhance lipid membrane penetration in pesticides due to its hydrophobic bicyclic structure .

- Pharmaceuticals : Unlike indane-1-ethylamine derivatives (used in antidepressants), the pyridylcarbonyl group in this compound could enable metal-binding properties, making it suitable for enzyme inhibitors or metalloprotein-targeted therapies .

Research Findings and Limitations

Synthesis Efficiency : While specific data on synthesis yields are unavailable, the compound’s commercial availability at 99% purity suggests optimized industrial-scale production, likely surpassing the scalability of less-stable analogs like N-pyridylcarbonyl ethylenediamine .

Thermal Stability: Preliminary thermogravimetric analysis (TGA) of similar indane derivatives indicates decomposition temperatures above 200°C, implying that 1-(beta-N-2-Pyridylcarbonylaminoethyl)indane may exhibit comparable stability, advantageous for high-temperature catalytic reactions .

Gaps in Data : Direct comparative studies on bioavailability, toxicity, or catalytic efficacy are absent in publicly accessible literature. Further research is needed to quantify advantages over alternatives.

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of 1-(β-N-2-Pyridylcarbonylaminoethyl)indane?

To confirm the molecular structure and purity, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions and bonding, particularly focusing on the pyridylcarbonylaminoethyl moiety .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify key functional groups (e.g., carbonyl stretches at ~1650–1700 cm) and hydrogen bonding interactions .

- Single-Crystal X-ray Diffraction : Resolve the spatial arrangement of the indane core and pyridyl substituents, critical for understanding steric and electronic effects .

Q. How can synthetic routes for this compound be optimized to enhance yield and reproducibility?

Key strategies include:

- Protecting Group Chemistry : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during coupling reactions, as demonstrated in analogous indane derivatives .

- Stepwise Functionalization : Introduce the pyridylcarbonylaminoethyl group via acylation of a pre-functionalized indane scaffold, followed by deprotection .

- Catalytic Systems : Optimize coupling reactions (e.g., HATU-mediated amide bond formation) to minimize side products, referencing protocols for structurally similar chromophores .

Advanced Research Questions

Q. How does the electron-withdrawing pyridylcarbonylaminoethyl group influence charge-transfer properties in nonlinear optical (NLO) applications?

The pyridyl group acts as a strong π-electron acceptor, enhancing intramolecular charge transfer (ICT) from the indane donor. This is evidenced by:

- Two-Photon Absorption (2PA) Cross-Section Analysis : Chromophores with pyranone or dicyanovinyl acceptors show 2PA cross-sections >1000 GM, driven by ICT efficiency .

- Quantum Chemical Calculations : Density Functional Theory (DFT) can model HOMO-LUMO gaps and hyperpolarizability values, correlating structural motifs (e.g., substituent position) with NLO performance .

Q. What methodologies resolve contradictions in reported bioactivity or physicochemical data for indane derivatives?

Address discrepancies through:

- Systematic Structural Variation : Compare analogs (e.g., indane vs. spiro-indane cores) to isolate substituent-specific effects .

- Meta-Analysis of Binding Assays : Normalize data across studies using standardized metrics (e.g., IC values) and control for assay conditions (e.g., buffer pH, solvent polarity) .

- Multivariate Statistical Modeling : Apply principal component analysis (PCA) to correlate molecular descriptors (e.g., logP, dipole moment) with observed bioactivity .

Q. How can computational models predict the metabolic stability of 1-(β-N-2-Pyridylcarbonylaminoethyl)indane in pharmacological studies?

Leverage:

- Molecular Dynamics (MD) Simulations : Simulate interactions with cytochrome P450 enzymes to identify potential metabolic hotspots (e.g., oxidation at the indane methylene group) .

- ADMET Predictors : Use software like Schrödinger’s QikProp to estimate permeability, solubility, and hepatic clearance rates, validated against experimental pharmacokinetic data .

Data Contradiction and Validation

Q. How should researchers interpret conflicting data on electron-accepting strength of substituents in indane-based systems?

- Benchmark Against Established Acceptors : Compare results to reference compounds (e.g., bis(dicyanomethylidene)indane) with well-documented acceptor strengths .

- Cross-Validate Spectroscopic and Computational Data : Align experimental 2PA cross-sections with DFT-predicted charge-transfer metrics to resolve outliers .

Methodological Frameworks

For rigorous experimental design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.